molecular formula C24H23N3O B12405196 PPAR|A agonist 3

PPAR|A agonist 3

Cat. No.: B12405196
M. Wt: 369.5 g/mol
InChI Key: VTPVHUKEMCBVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of peroxisome proliferator-activated receptor alpha agonist 3 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Peroxisome proliferator-activated receptor alpha agonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Peroxisome proliferator-activated receptor alpha agonist 3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of lipid metabolism and the role of nuclear receptors in gene regulation. In biology, it is used to investigate the effects of lipid metabolism on cellular processes and inflammation. In medicine, it is used to develop treatments for metabolic disorders, cardiovascular diseases, and neurodegenerative diseases like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of peroxisome proliferator-activated receptor alpha agonist 3 involves binding to the peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with the retinoid X receptor.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

2-[4-[(2-propylbenzimidazol-1-yl)methyl]phenyl]benzamide

InChI

InChI=1S/C24H23N3O/c1-2-7-23-26-21-10-5-6-11-22(21)27(23)16-17-12-14-18(15-13-17)19-8-3-4-9-20(19)24(25)28/h3-6,8-15H,2,7,16H2,1H3,(H2,25,28)

InChI Key

VTPVHUKEMCBVSN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N

Origin of Product

United States

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